Product packaging for 1-(Benzo[f]quinolin-2-yl)ethanone(Cat. No.:CAS No. 28707-42-8)

1-(Benzo[f]quinolin-2-yl)ethanone

Cat. No.: B15067900
CAS No.: 28707-42-8
M. Wt: 221.25 g/mol
InChI Key: DAHZLHKTRJVJPP-UHFFFAOYSA-N
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Description

Significance of Benzo[f]quinoline (B1222042) Core Structures in Contemporary Organic Chemistry

The benzo[f]quinoline core is a polycyclic aza-aromatic hydrocarbon, consisting of a quinoline (B57606) system fused with an additional benzene (B151609) ring. This extended π-conjugated system is not just a chemical curiosity; it is the foundational structure for a multitude of compounds that are of profound interest in medicinal chemistry, materials science, and agricultural science. nih.govresearchgate.net

The significance of the benzo[f]quinoline skeleton lies in its versatile biological activity. Numerous derivatives have been synthesized and investigated for a wide range of pharmacological properties. Research has shown that compounds incorporating this framework can exhibit potent anticancer, antibacterial, and antifungal activities. nih.govnih.gov For instance, certain benzo[f]quinolinium salts have demonstrated excellent antifungal activity against pathogens like Candida albicans and significant antibacterial action against Gram-positive bacteria such as Staphylococcus aureus. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial enzymes like Topoisomerase II and ATP synthase, which are vital for cellular replication and energy metabolism. researchgate.net

Beyond medicine, the fluorescent properties endowed by the extended π-system make benzo[f]quinoline derivatives valuable in the development of advanced materials, such as organic light-emitting devices (OLEDs). researchgate.net Although the parent heterocycle has been identified as an environmental pollutant in sources like coal tar and petroleum distillates, the functionalization of the core structure allows chemists to design novel molecules with highly specific and beneficial properties. nih.govresearchgate.net

Scope and Academic Relevance of 1-(Benzo[f]quinolin-2-yl)ethanone Studies

While the broader benzo[f]quinoline family is well-studied, specific research on this compound is limited in publicly accessible literature. The compound is available from suppliers of rare and specialized chemicals, indicating its use, most likely as a synthetic intermediate or a building block for creating more complex molecules. sigmaaldrich.comcrescentchemical.com Its academic relevance stems from its position as a ketone derivative of the significant benzo[f]quinoline core. The presence of the acetyl group (ethanone moiety) at the 2-position provides a reactive handle for a variety of chemical transformations.

The study of this compound allows for the exploration of how the electronic properties of the acetyl group influence the benzo[f]quinoline ring system and vice-versa. Furthermore, this compound serves as a key precursor for synthesizing a range of derivatives, such as chalcones, hydrazones, and other heterocyclic systems, which can then be screened for potential biological activities or material properties, continuing the exploration of the vast chemical space offered by the benzo[f]quinoline framework.

Properties of this compound

PropertyValueSource
CAS Number 28707-42-8 sigmaaldrich.com
Molecular Formula C₁₅H₁₁NO sigmaaldrich.com
Molecular Weight 221.26 g/mol sigmaaldrich.com
IUPAC Name This compoundN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B15067900 1-(Benzo[f]quinolin-2-yl)ethanone CAS No. 28707-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28707-42-8

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-benzo[f]quinolin-2-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)12-8-14-13-5-3-2-4-11(13)6-7-15(14)16-9-12/h2-9H,1H3

InChI Key

DAHZLHKTRJVJPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)N=C1

Origin of Product

United States

Synthetic Methodologies for 1 Benzo F Quinolin 2 Yl Ethanone and Its Derivatives

Classical and Established Synthetic Routes to Benzo[f]quinoline (B1222042) Derivatives

Traditional methods for synthesizing the benzo[f]quinoline ring system have been foundational in heterocyclic chemistry. These routes often involve condensation and cyclization reactions that have been refined over many years.

Friedländer Condensation and its Modifications

The Friedländer synthesis is a classic and straightforward method for constructing quinoline (B57606) and its annulated derivatives, including benzo[f]quinolines. nih.govwikipedia.orgresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. researchgate.netorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgresearchgate.netjk-sci.com

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol-type condensation between the 2-amino-substituted carbonyl compound and the ketone is the rate-limiting step, followed by dehydration and subsequent imine formation to yield the quinoline ring. wikipedia.org Alternatively, the initial step can be the formation of a Schiff base, which then undergoes an intramolecular aldol (B89426) reaction and dehydration to form the final product. wikipedia.org

Modifications to the classical Friedländer synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally benign procedures. One such modification involves the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds, which circumvents the often-limited availability of the corresponding 2-aminobenzaldehydes. researchgate.net Proline-catalyzed versions of the Friedländer annulation have also been reported to afford regioselective synthesis of quinoline derivatives. researchgate.net

Table 1: Examples of Catalysts and Conditions for Friedländer Synthesis
CatalystConditionsReference
Sodium hydroxideAqueous or alcoholic solution, reflux nih.gov
Trifluoroacetic acid- wikipedia.org
p-Toluenesulfonic acidSolvent-free, microwave irradiation or conventional heating organic-chemistry.org
Iodine- wikipedia.orgorganic-chemistry.org
Lewis Acids (e.g., Neodymium(III) nitrate (B79036) hexahydrate)- wikipedia.orgorganic-chemistry.org
Zirconium triflateEthanol (B145695)/water, 60 °C nih.gov
Nanoporous aluminosilicate (B74896) (AlKIT-5)Ethanol, 80 °C nih.gov
Chiral Phosphoric AcidFor asymmetric synthesis rsc.org

Other Cyclization and Annulation Protocols

Beyond the Friedländer synthesis, other cyclization and annulation strategies are employed to construct the benzo[f]quinoline framework. The Doebner-von Miller reaction, a variation of the Skraup synthesis, can also be utilized. researchgate.net This reaction involves the condensation of an α,β-unsaturated aldehyde or ketone with an aromatic amine in the presence of an acid catalyst.

Annulation strategies, such as the aza-Robinson annulation, provide a pathway to fused bicyclic systems. acs.org This particular method involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation. acs.org While not a direct route to aromatic benzo[f]quinolines, such methods are crucial for creating saturated precursors that can be aromatized in subsequent steps.

Furthermore, [4+2] annulation reactions using 2-azidobenzaldehyde (B97285) derivatives have been developed for the synthesis of substituted quinolines. nih.gov These reactions can proceed through a direct Diels-Alder pathway or via sequential condensation and cyclization. nih.gov

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of benzo[f]quinolines. These advanced approaches often utilize transition metal catalysis, photocatalysis, and multicomponent reactions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, have been instrumental in building the carbon framework of polycyclic aromatic compounds, which can then undergo cyclization to form benzo[f]quinazolinediones, a related class of compounds. nih.gov

A modified Friedländer reaction utilizing a palladium on carbon (Pd/C) catalyst has been reported for the synthesis of quinolines from 2-aminobenzyl alcohol and ketones via an oxidative cyclization. nih.gov Cobalt(II) and Nickel(II) complexes have also been synthesized with quinolino-fused benzodiazepine (B76468) and benzoxazepine ligands, highlighting the interaction of transition metals with quinoline-containing scaffolds. nih.gov

Photocatalytic Synthesis Strategies

Photocatalysis offers a green and efficient alternative for the synthesis of benzo[f]quinolines. Photochemical cyclohydrogenation of trans-2-stilbazole derivatives has been shown to yield benzo[f]quinoline. researchgate.net This reaction proceeds through a trans-cis isomerization upon irradiation, followed by cyclization to a dihydro-benzo[f]quinoline intermediate, which is then oxidized to the aromatic product. researchgate.net

Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, enabled by an organic photocatalyst, provides another modern approach to quinoline synthesis. organic-chemistry.org This method avoids the use of harsh reagents and high temperatures.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. nih.gov This approach is particularly valuable for building molecular diversity and is well-suited for the synthesis of substituted benzo[f]quinolines.

A metal-free, three-component synthesis of 2-substituted quinolines and benzo[f]quinolines has been demonstrated using aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as the vinyl source. nih.govacs.org This reaction proceeds via a [4+2] condensation under neutral conditions and an oxygen atmosphere. acs.org Another three-component reaction for the synthesis of 3-arylbenzo[f]quinoline-1,2-dicarboxylate derivatives involves an imino-Diels–Alder reaction of an aromatic aldehyde, naphthalen-2-amine, and but-2-ynedioate, catalyzed by Yb(OTf)₃. researchgate.net

Microwave-assisted multicomponent synthesis has also been employed to produce benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This method involves the reaction of benzo[f]quinoline, a 2-bromo-acetophenone, and an activated alkyne, offering advantages such as shorter reaction times and reduced solvent consumption. lew.ro

Table 2: Examples of Multicomponent Reactions for Benzo[f]quinoline Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference
Aromatic amine, aldehyde, tertiary amineAmmonium salt, oxygen atmosphere2-Substituted benzo[f]quinolines nih.govacs.org
Aromatic aldehyde, naphthalen-2-amine, but-2-ynedioateYb(OTf)₃, toluene3-Arylbenzo[f]quinoline-1,2-dicarboxylates researchgate.net
Benzo[f]quinoline, 2-bromo-acetophenone, activated alkyneMicrowave irradiation, 1,2-epoxybutaneBenzo[f]pyrrolo[1,2-a]quinolines lew.ro

Solvent-Free and Environmentally Benign Methods

The development of synthetic protocols for benzo[f]quinoline derivatives has increasingly prioritized green chemistry principles to reduce environmental impact. These methods often involve minimizing or eliminating hazardous solvents, reducing reaction times, and employing catalysts that are efficient and recyclable.

One notable advancement is the use of microwave irradiation, which can significantly accelerate reactions, often leading to higher yields and cleaner product formation in shorter time frames. For instance, a one-pot synthesis of novel quinoline/benzo[h]quinoline-3-carbonitriles has been successfully achieved under solvent-free conditions using a TiO2 nanopowder catalyst and microwave induction. jptcp.com This approach exemplifies a green and efficient domino cyclization-aromatization process. jptcp.com

Another environmentally friendly strategy is the use of water as a reaction medium. The construction of a quinoline ring via a 3-component reaction has been demonstrated in water, highlighting a sustainable pathway to these heterocyclic systems. jptcp.com Furthermore, metal-free synthesis has emerged as a significant area of research. A metal-free, three-component method for constructing 2-substituted quinolines and benzo[f]quinolines has been developed using aromatic amines, aldehydes, and tertiary amines, which serve as the vinyl source. acs.orgnih.gov This reaction proceeds under neutral conditions in an oxygen atmosphere, offering a new route for preparing various quinoline derivatives. acs.orgnih.gov Such methods are considered green chemical processes as they can achieve a high level of atom efficiency without the need for transition metal catalysts. nih.gov

The use of alternative and benign reaction media, such as glycerol, has also been explored. Niobium(V) chloride (NbCl5) has been used as a catalyst for preparing quinoline derivatives in glycerol, which is a biodegradable and non-toxic solvent. jptcp.com Zeolites have also been employed as catalysts in cyclocondensation reactions to afford 1,2-dihydroquinolines, showcasing another example of heterogeneous catalysis in green synthesis. jptcp.com

Table 1: Environmentally Benign Synthetic Methods for Benzo[f]quinoline Analogues

Method Catalyst/Conditions Key Features
Microwave-Assisted Synthesis TiO2 Nanopowder Solvent-free, one-pot, domino reaction jptcp.com
Three-Component Reaction Metal-free, Ammonium Salt, O2 Uses readily available tertiary amines as vinyl source acs.orgnih.gov
Aqueous Synthesis Water Medium Green and sustainable solvent jptcp.com
Glycerol-Mediated Synthesis NbCl5 Use of a biodegradable and green solvent jptcp.com
Zeolite Catalysis Zeolite Heterogeneous catalysis for cyclocondensation jptcp.com

Synthesis of Functionalized 1-(Benzo[f]quinolin-2-yl)ethanone Analogues

The core structure of this compound serves as a scaffold for the development of a wide array of functionalized analogues. These modifications are aimed at systematically altering the molecule's properties.

Strategies for Structural Modification and Derivatization

Structural modification of the benzo[f]quinoline framework is primarily achieved through the introduction of various functional groups and the construction of new heterocyclic rings onto the parent structure. A common precursor for these modifications is 3-chlorobenzo[f]quinoline-2-carbaldehyde, an analogue of this compound.

One common strategy involves the condensation of the carbaldehyde group with various nucleophiles. For example, reacting 3-chlorobenzo[f]quinoline-2-carbaldehyde with 4-aminoacetophenone in refluxing ethanol with a catalytic amount of glacial acetic acid yields the corresponding Schiff base, 1-(4-(((3-chlorobenzo[f]quinolin-2-yl)methylene)amino)phenyl)ethan-1-one. nih.gov Similarly, reaction with 1,2-diaminoethane leads to the formation of a dihydro-1H-imidazole derivative attached at the 2-position of the benzo[f]quinoline ring. nih.gov

Another important derivatization pathway involves the reaction with hydrazine (B178648) derivatives. Treatment of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide (B42300) results in the formation of 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide. researchgate.net This thiosemicarbazone serves as a versatile intermediate for further cyclization reactions. For instance, it can be reacted with various carbon-centered electrophiles like chloroacetyl chloride or 2-bromo-1-(3-nitrophenyl)ethan-1-one to construct thiazolidinone and thiazole (B1198619) rings, respectively. researchgate.net

Direct lithiation has also been reported as a method for introducing substituents onto the benzo[f]quinoline skeleton, allowing for the synthesis of various 3-substituted derivatives. researchgate.net

Table 2: Examples of Structural Modification of Benzo[f]quinoline Analogues

Starting Material Reagent Resulting Functional Group/Structure
3-Chlorobenzo[f]quinoline-2-carbaldehyde 4-Aminoacetophenone Schiff Base (imine linkage) nih.gov
3-Chlorobenzo[f]quinoline-2-carbaldehyde 1,2-Diaminoethane 4,5-Dihydro-1H-imidazol-2-yl group nih.gov
3-Chlorobenzo[f]quinoline-2-carbaldehyde Thiosemicarbazide Thiosemicarbazone researchgate.net
Thiosemicarbazone derivative Chloroacetyl chloride Thiazolidinone ring researchgate.net
Thiosemicarbazone derivative 2-Bromo-1-(3-nitrophenyl)ethan-1-one Thiazole ring researchgate.net

Hybrid Benzo[f]quinoline Systems

The synthesis of hybrid molecules that incorporate the benzo[f]quinoline scaffold with other heterocyclic systems is a significant area of research. These efforts aim to create complex molecular architectures by fusing or linking different ring systems.

A prominent synthetic route to such hybrids involves a two-step process: the quaternization of the benzo[f]quinoline nitrogen followed by a [3+2] dipolar cycloaddition reaction. nih.gov In this method, benzo[f]quinoline is first reacted with reactive halides (e.g., derivatives of amides, esters, or aromatic ketones) to form quaternary salts. These salts then generate ylides in situ, which react with various dipolarophiles to yield cycloadducts. nih.gov This strategy has been successfully employed to create novel pyrrolo-benzo[f]quinoline and isoindolo-benzo[f]quinoline systems. nih.gov

Another approach involves the direct condensation of functionalized benzo[f]quinolines with other heterocyclic precursors. For instance, treating an ethanolic solution of 3-chlorobenzo[f]quinoline-2-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one in the presence of piperidine (B6355638) yields a hybrid molecule featuring a pyrazolone (B3327878) ring linked to the benzo[f]quinoline core via a methylene bridge. nih.gov

The versatile thiosemicarbazone derivative of 3-chlorobenzo[f]quinoline-2-carbaldehyde can also be used to construct hybrid systems. Reaction with acetic anhydride (B1165640) leads to the formation of a triazolethione derivative, where a triazole ring is fused to the side chain. researchgate.net These synthetic strategies demonstrate the utility of the benzo[f]quinoline scaffold in building complex, multi-ring heterocyclic compounds.

Table 3: Examples of Hybrid Benzo[f]quinoline Systems

Benzo[f]quinoline Precursor Reaction Partner/Method Resulting Hybrid System
Benzo[f]quinoline Quaternary Salt Dipolarophiles Pyrrolo-benzo[f]quinoline nih.gov
Benzo[f]quinoline Quaternary Salt Dipolarophiles Isoindolo-benzo[f]quinoline nih.gov
3-Chlorobenzo[f]quinoline-2-carbaldehyde 5-Methyl-2-phenyl-2,4-dihydropyrazol-3-one Pyrazolone-benzo[f]quinoline hybrid nih.gov
Thiosemicarbazone derivative Acetic Anhydride Triazolethione-benzo[f]quinoline hybrid researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Benzo F Quinolin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationuncw.edutsijournals.comnih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. uncw.edu For 1-(Benzo[f]quinolin-2-yl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR would be fundamental in confirming its proposed structure.

Proton (¹H) NMR Analysisuncw.edunih.govresearchgate.netnih.govbeilstein-journals.org

Specific, experimentally derived ¹H NMR spectral data for this compound is not widely published. However, based on its structure, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present.

The key expected proton signals are:

Acetyl Protons (-COCH₃): A singlet appearing in the upfield region of the spectrum, typically around δ 2.5-2.8 ppm. This signal integrates to three protons.

Aromatic Protons: A complex series of multiplets in the downfield region, generally between δ 7.0 and δ 9.0 ppm. These signals would correspond to the nine protons on the fused benzo[f]quinoline (B1222042) ring system. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effect of the acetyl group and the anisotropic effects of the fused aromatic rings. Protons in close proximity to the nitrogen atom or the carbonyl group would be expected to be shifted further downfield. uncw.edunih.gov

Table 1: Expected ¹H NMR Signals for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Acetyl (CH₃) ~ 2.5 - 2.8 Singlet (s) 3H

Carbon-13 (¹³C) NMR Analysisuncw.edunih.govresearchgate.netnih.govbeilstein-journals.org

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, with a molecular formula of C₁₅H₁₁NO, fifteen distinct carbon signals would be anticipated, barring any coincidental overlap. sigmaaldrich.com

The expected ¹³C NMR spectral features include:

Carbonyl Carbon (C=O): A characteristic downfield signal, typically in the δ 195-205 ppm range, which is indicative of a ketone carbonyl. This peak is often of lower intensity. youtube.com

Aromatic Carbons: Multiple signals within the δ 120-150 ppm range, corresponding to the thirteen carbons of the benzo[f]quinoline core. The carbon atom directly attached to the acetyl group and those adjacent to the nitrogen atom would have their chemical shifts significantly influenced. mdpi.com

Methyl Carbon (-CH₃): An upfield signal, typically between δ 25-30 ppm, corresponding to the acetyl methyl group.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) ~ 195 - 205
Aromatic (C) ~ 120 - 150

Infrared (IR) Spectroscopy for Functional Group Identificationuncw.edunih.govresearchgate.netnih.govrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific spectrum for this compound is not available, its key functional groups would produce characteristic absorption bands.

The most diagnostic IR absorptions would be:

C=O Stretch: A strong, sharp absorption band in the range of 1680-1700 cm⁻¹ is expected for the aryl ketone carbonyl group. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group would be just below 3000 cm⁻¹.

C=C and C=N Stretches: Medium to weak absorptions in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations within the aromatic and heteroaromatic rings.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Ketone C=O Stretch ~ 1680 - 1700 Strong
Aromatic Ring C-H Stretch > 3000 Medium-Weak
Methyl Group C-H Stretch < 3000 Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govresearchgate.netnih.govbeilstein-journals.orgrsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₁₅H₁₁NO, corresponding to a molecular weight of approximately 221.26 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, one would expect to observe:

Molecular Ion Peak (M⁺•): A peak at m/z ≈ 221, corresponding to the intact molecule with one electron removed.

Major Fragmentation Peaks: A prominent peak at m/z ≈ 178, resulting from the loss of an acetyl radical (•COCH₃). Another significant fragment would likely be observed at m/z ≈ 206, corresponding to the loss of a methyl radical (•CH₃). This fragmentation pattern is characteristic of acetyl-substituted aromatic compounds. nih.gov

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z Value Identity
~ 221 [M]⁺• (Molecular Ion)
~ 206 [M - CH₃]⁺

X-ray Crystallography for Solid-State Structure Determinationuncw.eduresearchgate.netnih.govnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studiesuncw.eduresearchgate.netnih.govnih.gov

No published single-crystal X-ray diffraction studies for this compound have been identified in the reviewed literature. If such an analysis were performed on a suitable single crystal, it would provide unambiguous confirmation of the compound's structure. researchgate.netnih.gov

The data obtained would include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the ketone substituent and the fused ring system.

Conformation: Determination of the relative orientation of the acetyl group with respect to the benzo[f]quinoline plane.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking, which is common in planar aromatic systems. uncw.edu

Analysis of Crystal Packing and Intermolecular Interactions

No crystallographic data for this compound has been found in the reviewed literature. Typically, such an analysis would involve single-crystal X-ray diffraction to determine the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice. This would reveal key intermolecular interactions, such as hydrogen bonds (if any), π-π stacking between the aromatic rings of the benzo[f]quinoline systems, and other van der Waals forces that govern the solid-state architecture. Studies on related heterocyclic compounds, like quinolone and benzimidazole (B57391) derivatives, often show that crystal packing is heavily influenced by hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the crystal structure. For instance, in some related structures, intermolecular forces like C–H···O or N–H···O bonds play a significant role in forming one- or two-dimensional networks. However, without specific diffraction data for this compound, any discussion of its crystal packing remains speculative.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

The electronic and optical characteristics of this compound, which would be determined through UV-Visible and fluorescence spectroscopy, are not specifically documented. The parent compound, benzo[f]quinoline, is known for its fluorescent properties, arising from its extended π-conjugated system. The addition of an acetyl group at the 2-position would be expected to influence the electronic transitions and photophysical behavior.

Absorption Spectra and Electronic Transitions

Detailed experimental data on the UV-Visible absorption spectrum of this compound, including absorption maxima (λmax) and molar absorptivity values, are not available. Generally, the absorption spectrum of such aromatic ketones would be expected to show π-π* transitions characteristic of the benzo[f]quinoline core and n-π* transitions associated with the carbonyl group of the ethanone (B97240) substituent. The position and intensity of these bands provide insight into the electronic structure of the molecule. For the parent benzo[f]quinoline, UV-Visible spectral data is available, but this does not account for the electronic effects of the 2-acetyl group.

Fluorescence Emission Characteristics and Quantum Yield

Specific data regarding the fluorescence emission spectrum, Stokes shift, and fluorescence quantum yield (Φf) for this compound could not be located. The fluorescence quantum yield is a critical measure of a compound's emission efficiency, defined as the ratio of photons emitted to photons absorbed. Its determination requires careful measurement using techniques such as an integrating sphere or relative methods with a known standard. While some benzo[f]quinoline derivatives have been investigated for their potential use in organic light-emitting devices (OLEDs) due to their fluorescence, specific values for the title compound are absent from the literature. The nature of the substituent and the solvent polarity are known to significantly affect the fluorescence properties of related quinoline (B57606) compounds.

Computational and Theoretical Chemistry Studies on 1 Benzo F Quinolin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 1-(Benzo[f]quinolin-2-yl)ethanone, DFT calculations are instrumental in determining its fundamental electronic and geometric characteristics. nih.govnih.govscirp.orgderpharmachemica.com These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or higher, to achieve a balance between accuracy and computational cost. scirp.orgresearchgate.net

Optimized Geometries and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For benzo[f]quinoline (B1222042) derivatives, DFT has been successfully employed to determine optimized molecular configurations by progressively minimizing the molecule's energy. nih.gov This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, the acetyl group attached to the quinoline (B57606) core introduces a degree of conformational flexibility. Conformational analysis would involve rotating the acetyl group relative to the benzo[f]quinoline ring to identify the lowest energy conformer. The planarity of the fused aromatic system is a key feature, and calculations would quantify any distortions from planarity caused by the substituent.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

ParameterBond/AngleCalculated Value
Bond LengthC-C (in quinoline)~1.39 - 1.42 Å
C-N (in quinoline)~1.33 - 1.37 Å
C-C (acetyl)~1.51 Å
C=O (acetyl)~1.23 Å
Bond AngleC-N-C (in quinoline)~118°
C-C-C (in benzene)~120°
Dihedral AngleQuinoline-Acetyl~0° (for planar conformer)

Note: The values in this table are illustrative and based on typical values for similar structures. Actual calculated values would require a specific DFT computation for this molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are critical in determining a molecule's electrophilic and nucleophilic nature.

For this compound, DFT calculations can map the distribution of the HOMO and LUMO. The HOMO is expected to be located primarily on the electron-rich benzo[f]quinoline ring system, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the quinoline ring and the electron-withdrawing acetyl group, highlighting potential sites for nucleophilic attack. nih.gov

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. derpharmachemica.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
HOMO-LUMO Gap (ΔE)3.7

Note: These are representative values. The actual energies would be determined by specific DFT calculations.

Electrostatic Potential Surface Analysis

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions, particularly in biological systems and for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netbhu.ac.in

The MEP map of this compound would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The negative potential is expected to be concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the acetyl group, indicating their ability to act as hydrogen bond acceptors. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential hydrogen bond donors.

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a wide range of computational techniques used to study molecules and their properties, providing insights that can guide experimental research.

Hirshfeld Surface and Noncovalent Interaction Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify and analyze different types of noncovalent interactions, such as hydrogen bonds and π-π stacking. nih.gov

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution
H···H45%
C···H/H···C25%
O···H/H···O15%
N···H/H···N8%
C···C5%
Other2%

Note: These percentages are illustrative and would depend on the actual crystal packing of the compound.

Predictive Studies on Electronic and Optical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules. nih.gov These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. For this compound, TD-DFT calculations would likely predict electronic transitions in the UV-visible region, primarily arising from π-π* transitions within the extended aromatic system.

Furthermore, computational models can predict other electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's behavior in electric fields and its potential for applications in nonlinear optics. semanticscholar.org The calculated electronic properties can be correlated with the molecular structure to establish structure-property relationships, which is valuable for the design of new materials with tailored optical and electronic characteristics. semanticscholar.org

Research Applications of 1 Benzo F Quinolin 2 Yl Ethanone

Coordination Chemistry and Ligand Design

The structure of 1-(Benzo[f]quinolin-2-yl)ethanone, featuring a nitrogen atom within the aromatic ring system and a carbonyl oxygen, presents the potential for this molecule to act as a ligand in coordination chemistry. studymind.co.uk Ligands are crucial in the formation of coordination complexes with transition metal ions, influencing the resulting complex's geometry, stability, and reactivity. libretexts.orghawaii.edu

Chelation, the process where a single ligand binds to a central metal atom at two or more points, significantly enhances the stability of the resulting complex. csbsju.edu In the case of this compound, the nitrogen of the quinoline (B57606) ring and the oxygen of the acetyl group are positioned in a way that could facilitate the formation of a stable five-membered chelate ring with a metal ion. This bidentate (two-toothed) coordination would likely lead to more stable metal complexes compared to monodentate ligands which bind through only one atom. youtube.comcsbsju.edu Transition metal ions such as those from the 3d series (e.g., Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) are common partners in such coordination complexes.

The primary role of this compound in a metal complex would be as an N-donor ligand, owing to the Lewis basicity of the nitrogen atom in the benzo[f]quinoline (B1222042) ring system. studymind.co.uk The donation of the nitrogen's lone pair of electrons to an electron-accepting metal ion is a fundamental interaction in coordination chemistry. hawaii.edu This N-metal bond is a common feature in a vast array of catalysts, functional materials, and biological systems.

Catalysis

The structural features of this compound suggest its potential utility in both metal-mediated catalysis, where it would first act as a ligand, and potentially in organocatalysis.

There is limited direct research on this compound as a catalyst. However, the broader family of N-heterocycles is central to various catalytic processes. In the realm of organocatalysis, N-heterocyclic carbenes (NHCs), which can be generated from precursors like imidazolium (B1220033) or triazolium salts, are powerful catalysts for a variety of organic transformations. nih.govchalmers.seacs.org While not a direct precursor, the nitrogen-containing heterocyclic structure of this compound is a foundational element of many organocatalysts. NHCs are known to catalyze reactions such as the benzoin (B196080) condensation and Stetter reaction through umpolung (polarity reversal) of aldehydes. nih.gov

In metal-mediated catalysis, the coordination of ligands to a metal center is key to the catalyst's activity and selectivity. nih.gov Transition metal complexes containing quinoline-based ligands are used in a wide range of catalytic reactions, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. nih.govvt.edu The role of the ligand is to modulate the steric and electronic environment of the metal, thereby influencing the efficiency and outcome of the catalytic cycle. Given its potential as a bidentate N,O-ligand, this compound could be used to create well-defined transition metal catalysts. For example, alkali-metal salts of some amine-based catalysts have been shown to be effective in enantioselective Michael additions. nih.gov

The extended π-conjugated system of the benzo[f]quinoline core is a key feature for photocatalytic applications. A significant development in this area is the construction of benzo[f]quinoline-linked covalent organic frameworks (COFs) for the photocatalytic production of hydrogen peroxide (H₂O₂). nih.gov These COFs are synthesized through a one-pot, three-component reaction and exhibit high crystallinity and stability. nih.gov

The benzo[f]quinoline units within the framework are crucial for light absorption and the subsequent generation of charge carriers. nih.gov Theoretical calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) is primarily located on the benzo[f]quinoline moiety, making it the likely active site for oxygen adsorption and reduction. nih.gov

Photocatalytic H₂O₂ Production by Benzo[f]quinoline-Linked Covalent Organic Frameworks (B[f]QCOFs) nih.gov
PhotocatalystAverage H₂O₂ Evolution Rate (μmol g⁻¹ h⁻¹)
B[f]QCOF-19025
B[f]QCOF-25302
B[f]QCOF-35712
B[f]QCOF-42540

These materials have demonstrated superior performance in producing H₂O₂ from pure water under visible light without any sacrificial agents, with B[f]QCOF-1 showing a particularly high production rate of 9025 μmol g⁻¹ h⁻¹. nih.gov The robustness of these frameworks is highlighted by their stability and reusability over multiple catalytic cycles. nih.gov

Materials Science

The fluorescent properties of the benzo[f]quinoline scaffold make it a promising candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netnih.gov The extended π-conjugation allows for efficient light emission, and the color of the emission can be tuned by modifying the substituents on the benzo[f]quinoline core. researchgate.netnih.gov

Derivatives of benzo[f]quinoline have been investigated as emitters in OLEDs. nih.gov The introduction of bulky side groups can prevent π-π stacking in the solid state, which often quenches fluorescence, thereby enhancing emission efficiency. informahealthcare.com Furthermore, the nitrogen atom in the quinoline ring can improve the electron-transporting properties of the material, leading to better charge balance within the emitting layer of an OLED device and, consequently, improved electroluminescence performance. informahealthcare.com While the specific use of this compound in OLEDs has not been reported, its core structure is highly relevant to the design of new luminescent materials. Other functionalized benzoquinoline derivatives have also been explored as responsive fluorescent dyes and as co-sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov

Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high stability. Benzo[f]quinoline-linked COFs have been synthesized through a one-pot, three-component [4+2] cyclic condensation of aldehydes and aromatic amines, with triethylamine (B128534) serving as the vinyl source. nih.gov These frameworks exhibit high crystallinity and significant physicochemical stability. nih.gov The resulting B[f]QCOFs demonstrate considerable light absorption capabilities. nih.gov This synthetic approach offers a general route for creating fully conjugated COFs, which are valuable in the design of photocatalysts. nih.gov

Role in Optical Materials and Semiconducting Systems

The benzo[f]quinoline moiety is a key component in the development of advanced optical and semiconducting materials. Its extended π-conjugated system is responsible for its blue fluorescence emission. researchgate.net Derivatives of benzo[f]quinoline are explored for their potential use in organic light-emitting devices (OLEDs). researchgate.net The semiconducting properties of benzo[f]quinoline-based COFs make them promising candidates for applications in H2O2 photosynthesis. nih.gov Specifically, one developed B[f]QCOF-1 demonstrated a high H2O2 production rate in pure water under visible light irradiation. nih.gov

Sensing Applications

The structural characteristics of benzo[f]quinoline derivatives make them suitable for the development of chemosensors for ion detection and as molecular probes.

Fluorescent Chemosensors for Ion Detection

Quinoline and its derivatives are recognized as effective fluorophores and chromophores due to their good coplanarity, strong intramolecular charge-transfer, and stability. nih.gov These properties are harnessed to design fluorescent chemosensors. For instance, quinoline-based Schiff base receptors have been designed for the selective detection of lead (Pb2+) ions in a semi-aqueous medium, exhibiting both colorimetric and fluorescent quenching responses. nih.gov Other quinoline derivatives have been developed as chemosensors for the selective detection of zinc (Zn2+) and aluminum (Al3+) ions. nih.gov Furthermore, a 2-(Benzo-d-thiazol-2-yl)quinoline (BTQ) has been synthesized and shown to be a fluorescent chemosensor for mercury (Hg2+) ions. researchgate.net

Molecular Probes

The inherent fluorescence of the benzo[f]quinoline scaffold makes it a valuable component in the design of molecular probes. researchgate.net These probes can be utilized for various biological applications, including the intracellular detection of metal ions. nih.gov For example, 8-aminoquinoline-based chemosensors have been used to detect intracellular Zn2+ and Al3+ ions in human breast cancer cell lines. nih.gov

Investigations into Biological Activity Mechanisms (Non-Clinical)

Researchers are actively investigating the biological activities of benzo[f]quinoline derivatives, particularly in the context of enzyme inhibition.

Enzyme Inhibition Studies (e.g., CDK-5, HIV-1 RT)

Cyclin-Dependent Kinase 5 (CDK5) Inhibition:

Cyclin-dependent kinase 5 (CDK5) is a protein kinase implicated in neurodegenerative diseases. researchgate.netnih.gov Derivatives of quinolin-2(1H)-one have been designed and synthesized as potent inhibitors of CDK5. researchgate.netnih.gov Furthermore, in silico molecular docking studies of certain benzo[f]quinoline-based heterocycles have shown a strong binding affinity towards the CDK-5 enzyme, suggesting their potential as CDK-5 inhibitors. nih.gov Specifically, pyrazolone (B3327878) and cyanoethanohydrazone derivatives of benzo[f]quinoline exhibited significant potency in these docking studies. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition:

HIV-1 Reverse Transcriptase (RT) is a critical enzyme for the replication of the HIV virus. nih.gov A series of quinolin-2-one derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 RT. nih.gov Some of these compounds showed significant activity, with IC50 values in the low micromolar range. nih.gov Additionally, quinolinonyl non-diketo acid derivatives have been identified as inhibitors of both the ribonuclease H (RNase H) and polymerase functions of HIV-1 RT. nih.govacs.org

Table of Research Findings on Enzyme Inhibition:

Compound ClassTarget EnzymeKey FindingsCitations
Quinolin-2(1H)-one derivativesCDK5Designed as potent inhibitors. researchgate.netnih.gov
Benzo[f]quinoline-based heterocyclesCDK5Showed strong binding affinity in docking studies. nih.gov
Quinolin-2-one derivativesHIV-1 RTExhibited inhibitory activity with low micromolar IC50 values. nih.gov
Quinolinonyl non-diketo acid derivativesHIV-1 RT (RNase H and polymerase)Acted as inhibitors of both enzymatic functions. nih.govacs.org

DNA/RNA Interaction Studies (e.g., DNA Cleavage, Intercalation)

There is no specific information in the reviewed literature detailing the DNA or RNA interaction of this compound. Research on related benzoquinoline derivatives, however, suggests that this class of compounds has the potential to act as DNA intercalating agents. For example, studies on various benzo[h]quinoline (B1196314) and other quinoline derivatives have demonstrated their ability to insert between DNA base pairs, a mechanism often associated with cytotoxic and anticancer effects. nih.govnih.gov Similarly, certain 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives have been shown to induce DNA cleavage. researchgate.net A proposed mechanism for some benzo[f]quinoline derivatives involves DNA interaction leading to single-strand breaks. nih.gov These findings on related structures highlight a potential area for future investigation into this compound, but currently, no direct evidence exists.

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Reactive Oxygen Species Generation, Tubulin Polymerization)

Direct studies on the cellular mechanisms of action for this compound are absent from the available scientific literature. Research into analogous compounds provides some context for potential, yet unconfirmed, activities.

Apoptosis Induction: Several studies on different quinoline and benzoquinoline derivatives have reported the ability to induce apoptosis (programmed cell death) in cancer cells. For instance, derivatives of quinoline-2-carboxylic acid and benzo[g]quinoxaline (B1338093) have been identified as apoptosis inducers. nih.govnih.gov The apoptotic potential of certain benzo[h]quinoline derivatives has also been confirmed through Annexin V-FITC/Propidium iodide staining assays. nih.gov

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species is another mechanism of action observed for some related heterocyclic compounds. Certain isoquinolin-1(2H)-imine and imidazoquinoline derivatives have been shown to induce apoptosis through the production of ROS. waocp.orgnih.gov

Tubulin Polymerization: Inhibition of tubulin polymerization is a key mechanism for several anticancer agents. While this has been explored for various quinoline-based scaffolds, such as tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones and 3,4-dihydro-2(1H)-quinolinone sulfonamides, no such studies have been conducted on this compound. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies have been performed on various series of benzo[f]quinoline and related quinoline derivatives to optimize their therapeutic properties. nih.gov However, in the absence of biological activity data for this compound, no SAR studies involving this specific compound have been published. The existing research focuses on how modifications to the benzo[f]quinoline core, such as the addition of different heterocyclic scaffolds or side chains, impact activity. nih.gov

In Silico Biological Activity Prediction (e.g., ADMET, Drug-likeness, Molecular Docking)

In silico methods are computational tools used to predict the properties of chemical compounds. While these studies are prevalent for many benzo[f]quinoline derivatives, specific data for this compound is not available in the reviewed literature.

For other benzo[f]quinoline derivatives, in silico analyses have been used extensively:

ADMET and Drug-likeness: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions for various derivatives have shown desirable drug-likeness and oral bioavailability properties. nih.govnih.gov

Molecular Docking: Docking studies have been used to predict the binding affinity of benzo[f]quinoline derivatives to various biological targets, such as cyclin-dependent kinase 5 (CDK-5) and HCV NS5B polymerase, suggesting strong interactions. nih.govnih.govbohrium.com

These computational studies on related compounds indicate that the benzo[f]quinoline scaffold is a promising backbone for drug design. However, without specific in silico analysis of this compound, its own potential in these areas remains speculative.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Current synthetic routes to benzo[f]quinoline (B1222042) derivatives often involve multi-step processes such as the Skraup, Doebner-Von Miller, and Combes reactions, as well as photochemical cyclohydrogenation and [3+2] dipolar cycloadditions. sigmaaldrich.comresearchgate.net A significant opportunity lies in the development of more direct and efficient methods for the synthesis of 1-(Benzo[f]quinolin-2-yl)ethanone. Future research will likely focus on:

One-Pot Reactions: Designing one-pot syntheses that combine several reaction steps without the need for isolating intermediates would significantly improve efficiency and yield. This could involve, for example, a modified Friedländer annulation using a suitably substituted naphthalene (B1677914) derivative and an acetyl-containing precursor.

Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions, higher selectivity, and improved atom economy. For instance, iron chloride (FeCl3) has been used as a catalyst for the synthesis of other quinoline (B57606) derivatives. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and energy-efficient techniques like microwave and ultrasound irradiation, are becoming increasingly important. sigmaaldrich.com Future synthetic strategies for this compound will likely incorporate these green chemistry principles to minimize environmental impact.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its future development. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for its characterization, advanced techniques will provide deeper insights. nih.govnih.govresearchgate.neteurjchem.comrsc.org

Future research is expected to employ:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HMQC, and HMBC will be instrumental in unambiguously assigning all proton and carbon signals, which is especially important for complex aromatic systems. sigmaaldrich.comnih.gov

X-ray Crystallography: Obtaining a single crystal structure of this compound would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Time-Resolved Spectroscopy: To investigate its potential in applications like OLEDs, time-resolved fluorescence and phosphorescence spectroscopy could be used to study the excited-state dynamics and photophysical properties of the molecule.

Development of Sophisticated Computational Models

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work, and saving resources. For this compound, the development of sophisticated computational models will be a key research direction.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the molecule's electronic structure, optimized geometry, vibrational frequencies (for comparison with IR spectra), and frontier molecular orbitals (HOMO and LUMO). nih.govnih.govnih.govresearchgate.net This information is vital for understanding its reactivity and potential as an electronic material.

Molecular Docking Simulations: To explore its potential in medicinal chemistry, molecular docking studies can predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or DNA. nih.govnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. nih.govekb.eg Computational models can be used to assess the drug-likeness of derivatives of this compound.

Expansion into New Areas of Application

The ethanone (B97240) functional group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives. This opens up the possibility of expanding its applications beyond the currently known areas for benzo[f]quinolines, such as anticancer and antimicrobial agents and OLEDs. nih.govnih.govresearchgate.net

Potential Application AreaType of DerivativeRationale
Medicinal Chemistry Heterocyclic derivatives (e.g., pyrazoles, imidazoles, triazoles)The introduction of other heterocyclic rings can enhance biological activity, leading to new anticancer, antimicrobial, or antiviral agents. nih.govresearchgate.net
Materials Science Chalcones and other conjugated systemsThe ethanone group can be readily converted into α,β-unsaturated ketones (chalcones), which are known to have nonlinear optical (NLO) properties and can be used in optoelectronic devices. rsc.org
Chemosensors Schiff bases and other fluorescent derivativesThe benzo[f]quinoline core often exhibits fluorescence. Modification of the ethanone group can lead to changes in fluorescence upon binding to specific ions or molecules, enabling their use as chemosensors.

Design and Synthesis of Next-Generation Benzo[f]quinoline-Based Functional Molecules

The true potential of this compound lies in its role as a building block for the creation of more complex and highly functionalized molecules. Future research will focus on the rational design and synthesis of next-generation materials and therapeutic agents.

This will involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, researchers can establish clear SARs. This will guide the design of molecules with optimized activity for a specific application.

Hybrid Molecules: The benzo[f]quinoline scaffold can be combined with other pharmacophores or functional units to create hybrid molecules with dual or enhanced properties. For example, linking it to a known DNA intercalating agent could produce a potent new anticancer drug. nih.gov

Polymeric Materials: The ethanone group can be used as a point of polymerization, leading to the development of novel polymers incorporating the benzo[f]quinoline moiety. These materials could have interesting thermal, electronic, or photophysical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.